![molecular formula C16H12Cl2N2O3 B14584378 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate CAS No. 61133-32-2](/img/structure/B14584378.png)
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate is a chemical compound known for its unique structure and properties It is composed of a cyanophenyl group attached to a dichlorophenoxyethyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate typically involves the reaction of 2-cyanophenol with 2-(2,4-dichlorophenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the carbamation reaction. The product is then purified through various techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted carbamates.
科学的研究の応用
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
作用機序
The mechanism by which 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]urea
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]thiocarbamate
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]amine
Uniqueness
Compared to similar compounds, 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
61133-32-2 |
|---|---|
分子式 |
C16H12Cl2N2O3 |
分子量 |
351.2 g/mol |
IUPAC名 |
(2-cyanophenyl) N-[2-(2,4-dichlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-12-5-6-15(13(18)9-12)22-8-7-20-16(21)23-14-4-2-1-3-11(14)10-19/h1-6,9H,7-8H2,(H,20,21) |
InChIキー |
WWYPPZCWCNQUNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)OC(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)

![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
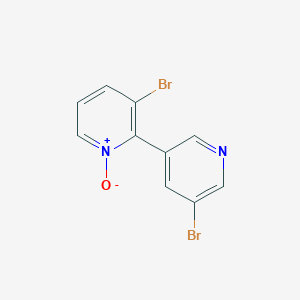


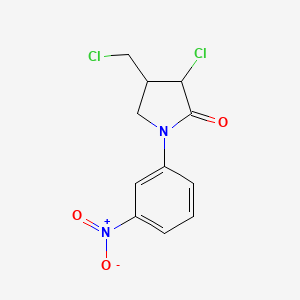
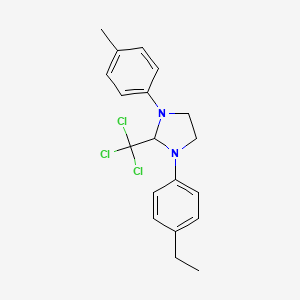
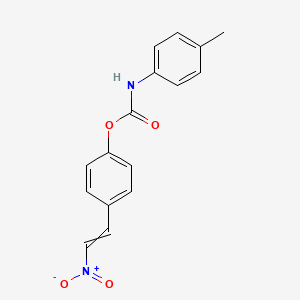

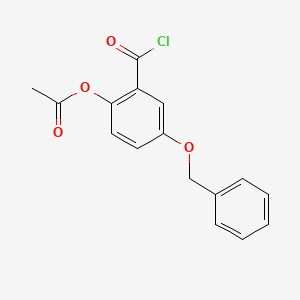
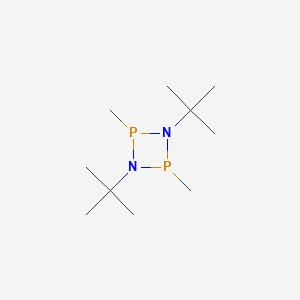
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
